molecular formula C13H22N4O2 B13224622 tert-Butyl 2-methyl-4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate

tert-Butyl 2-methyl-4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate

Katalognummer: B13224622
Molekulargewicht: 266.34 g/mol
InChI-Schlüssel: LAJKIKHACKPJIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-methyl-4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with a triazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Triazole Moiety: The triazole ring is introduced via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This reaction is performed under mild conditions, often in the presence of a copper(I) catalyst and a suitable ligand.

    Protection of the Piperidine Nitrogen: The nitrogen atom in the piperidine ring is protected using a tert-butyl group to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules.

Industry

    Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-methyl-4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing catalytic activity. Additionally, the piperidine ring can interact with biological receptors, modulating their activity. The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-bromo-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 2-methyl-4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate is unique due to the specific positioning of the triazole ring and the tert-butyl group, which can influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C13H22N4O2

Molekulargewicht

266.34 g/mol

IUPAC-Name

tert-butyl 2-methyl-4-(2H-triazol-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-9-7-10(11-8-14-16-15-11)5-6-17(9)12(18)19-13(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,15,16)

InChI-Schlüssel

LAJKIKHACKPJIW-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C2=NNN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.